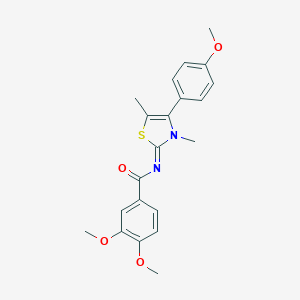
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMDBTD, and it has a molecular formula of C24H26N2O3S.
Mecanismo De Acción
The mechanism of action of DMDBTD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. DMDBTD has been found to inhibit the activity of protein kinase B (Akt), which is involved in cell survival, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DMDBTD has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and modulation of signaling pathways involved in cell survival and growth. DMDBTD has also been found to have neuroprotective effects, which may be due to its ability to modulate oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMDBTD for lab experiments is its potent activity against cancer cells and bacterial strains, which makes it a useful tool for studying these conditions. However, one limitation of DMDBTD is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on DMDBTD, including further studies on its mechanism of action, its potential applications in cancer and neurodegenerative disease treatment, and its antimicrobial activity. Other potential future directions include the development of more efficient synthesis methods for DMDBTD and the exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
DMDBTD can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by reaction with 2,3-dimethyl-1,4-naphthoquinone. The resulting product is then reacted with 3,4-dimethoxybenzoyl chloride to produce DMDBTD.
Aplicaciones Científicas De Investigación
DMDBTD has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, DMDBTD has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurodegenerative disease research, DMDBTD has been found to have neuroprotective effects, which may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. In antimicrobial activity research, DMDBTD has been found to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Nombre del producto |
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide |
|---|---|
Fórmula molecular |
C21H22N2O4S |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-[4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C21H22N2O4S/c1-13-19(14-6-9-16(25-3)10-7-14)23(2)21(28-13)22-20(24)15-8-11-17(26-4)18(12-15)27-5/h6-12H,1-5H3 |
Clave InChI |
HYLCTNDAZFHFNU-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305173.png)
amino]benzoyl}amino)benzoate](/img/structure/B305175.png)
![4-chloro-3-[(2,3-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305176.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B305177.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B305178.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305180.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305181.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305182.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305183.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B305184.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305186.png)
![N-{2-methyl-1-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305189.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305190.png)
![2-({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B305192.png)